Bis(dimethylamino)methylphenylsilane
Overview
Description
“Bis(dimethylamino)methylphenylsilane” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a new diamine, bis(4-(4-aminophenoxy)phenyl)methylphenylsilane, was synthesized by reacting with bis(4-carboxyphenyl)R1R2 silane derivatives . The reaction to obtain the diamine started from the respective diphenol and was developed in two steps .Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
The compound has been used in the synthesis of new poly(amide)s (PAs). These polymers contain two diphenylsilane (Ph–Si–Ph) and oxyether moieties in their repetitive unit .Physical and Chemical Properties Analysis
The molecular formula of the compound is C11H20N2Si and it has a molecular weight of 208.38 . Other physical and chemical properties like boiling point, density, refractive index, and flash point are also available .Scientific Research Applications
Oxysilane Polymers
A study by Pittman, Patterson, & Mcmanus (1976) focused on the synthesis and properties of oxysilane polymers. They explored the solution polycondensation of bis(dimethylaminosilanes) with 1,4-bis(hydroxydimethylsilyl)benzene, where bis(dimethylamino)methylphenylsilane was one of the bis(dimethylaminosilanes) used. This study provided a detailed and systematic description of this polycondensation, exploring its potential as an alternative to disilanol or disilanol-dichlorosilane condensation routes.
Silicon Carbonitride Films
Blaszczyk-Lezak et al. (2007) utilized bis(dimethylamino)methylsilane in the synthesis of silicon carbonitride (Si:C:N) films via remote microwave hydrogen plasma chemical vapor deposition (RP-CVD) (Blaszczyk-Lezak et al., 2007). The study examined the effect of thermal activation on the RP-CVD process and the resulting film growth rate and yield at different substrate temperatures.
Plasma Polymerization
The plasma polymerization of bis(dimethylamino)methylsilane was investigated by Inagaki & Oh-Ishi (1985). They analyzed the polymer deposition rate, chemical composition, and transformations of methylamino groups in the resulting polymers. Their findings suggested that vinyl and methyl substituents contribute to polymer formation, whereas hydrogen substituents disturb it.
Optoelectronic Devices
Wu, Lin, & Liou (2019) explored the use of this compound in the development of triarylamine derivatives for application in optoelectronic devices (Wu et al., 2019). They synthesized triphenylamine-based derivatives with dimethylamino substituents and examined their optical and electrochromic behaviors, demonstrating their potential in electrochromic and electrofluorochromic devices.
Lewis Acid Catalysts
Mehendale et al. (2006) studied bis((dimethylamino)methyl)phenyl (NCN-pincer) palladium(II) and platinum(II) complexes as Lewis acid catalysts (Mehendale et al., 2006). They grafted these complexes onto silica and tested their activity in the aldol reaction, demonstrating their potential as catalysts.
Safety and Hazards
Mechanism of Action
Target of Action
Bis(dimethylamino)methylphenylsilane is an organoaminosilane compound . It is primarily used as a chemical intermediate for research and industrial purposes . The primary targets of this compound are the reactants in the chemical reactions it is involved in.
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, in the synthesis of new poly(amide)s, this compound reacts with bis(4-carboxyphenyl)R1R2 silane derivatives through a direct polycondensation process . This reaction leads to the formation of polymers with alternating 1,7-bis-[(dimethyl)silylmethyl]-m-carborane and diorganosiloxane units .
Biochemical Pathways
As a chemical intermediate, this compound is involved in various biochemical pathways, particularly in the synthesis of polymers . The specific pathways and their downstream effects can vary widely depending on the particular synthesis process.
Result of Action
The result of this compound’s action is the formation of new compounds or materials. For example, in the synthesis of new poly(amide)s, the reaction of this compound with bis(4-carboxyphenyl)R1R2 silane derivatives leads to the formation of polymers with unique properties .
Properties
IUPAC Name |
N-(dimethylamino-methyl-phenylsilyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2Si/c1-12(2)14(5,13(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSUYTOTVCEJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C1=CC=CC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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